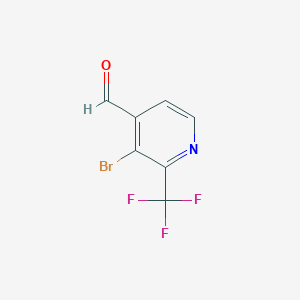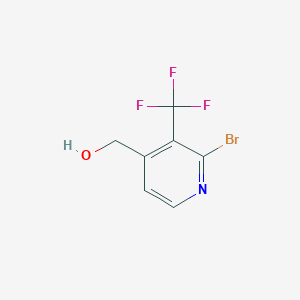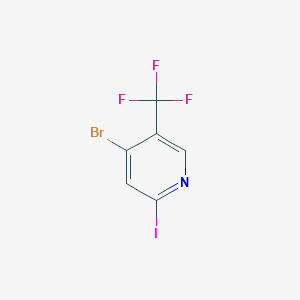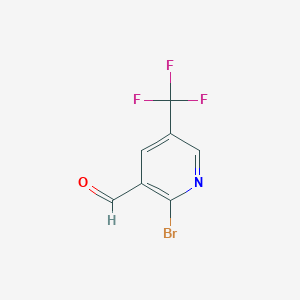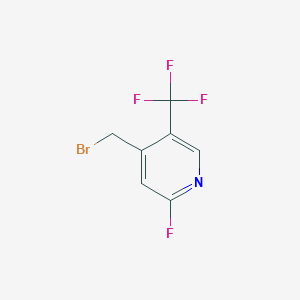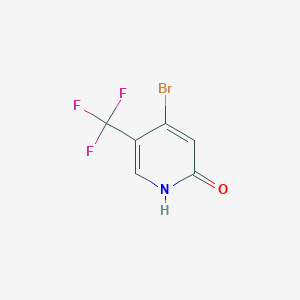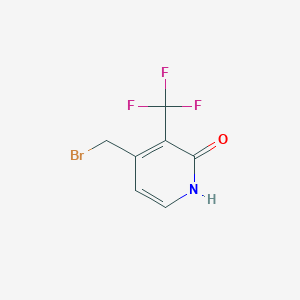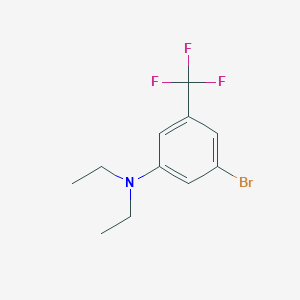
3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline
Descripción general
Descripción
“3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline” is an organic compound with the molecular formula C11H13BrF3N . It has a molecular weight of 296.13 g/mol .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline” were not found, a related compound, “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline”, can be synthesized through a bromination process . This involves the reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane at temperatures between -10° and 0° .Molecular Structure Analysis
The molecular structure of “3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a diethylamine group .Aplicaciones Científicas De Investigación
Vibrational Analysis and Nonlinear Optical Materials
- Application : Studies on similar compounds, like 4-bromo-3-(trifluoromethyl)aniline, have focused on vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These analyses are essential for understanding the molecular structure and properties.
- Significance : Such studies are pivotal in the development of nonlinear optical (NLO) materials, which are used in various photonic and optoelectronic applications.
- Source : (Revathi et al., 2017)
Pharmaceutical Impurity Analysis
- Application : Techniques like LC-SPE/NMR have been utilized to identify and characterize unknown impurities in compounds closely related to 3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline.
- Significance : This process is crucial in the drug development stage, ensuring the safety and effectiveness of pharmaceuticals.
- Source : (Harča et al., 2016)
Epoxy Systems and Water Resistance
- Application : Studies have examined derivatives of aniline, including those with trifluoromethyl groups, for use in epoxy systems. The focus is on improving water resistance and understanding the behavior of these systems during water ageing.
- Significance : This research contributes to the development of advanced materials with enhanced durability and performance in various environmental conditions.
- Source : (Johncock & Tudgey, 1983)
Organic Synthesis
- Application : Various studies have explored the synthesis of compounds structurally similar to 3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline. These include methods for halogenation and bromination of aromatic amines.
- Significance : These synthetic processes are fundamental in creating a wide range of organic compounds used in pharmaceuticals, agrochemicals, and other industrial applications.
- Source :
- (Fox et al., 2003)
- (Staudt et al., 2022)
Propiedades
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXUGHZNFAHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



